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Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B186778
CAS No.: 115315-95-2
M. Wt: 216.24 g/mol
InChI Key: HNQSUSPWELMLBU-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of pharmaceutical agents. numberanalytics.com These are organic compounds that feature a ring structure containing at least one atom that is not carbon, such as nitrogen, oxygen, or sulfur. ijnrd.orgjmchemsci.com This inclusion of heteroatoms can significantly influence the molecule's chemical properties, including its solubility, lipophilicity, polarity, and ability to form hydrogen bonds. nih.gov Such modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov

The versatility of heterocyclic structures allows for the creation of a diverse range of molecules that can interact with various biological targets. numberanalytics.com Consequently, a significant percentage of all known drugs contain at least one heterocyclic ring. ijnrd.org These compounds are integral to treatments for a wide array of conditions, including infections, cancer, and neurological disorders. numberanalytics.com

Overview of Pyrazole (B372694) Core Structure and Biological Relevance

Among the vast family of heterocyclic compounds, the pyrazole nucleus stands out for its significant and wide-ranging biological activities. benthamdirect.com Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. wikipedia.orgorientjchem.org This fundamental structure is found in numerous FDA-approved drugs and naturally occurring bioactive compounds. benthamdirect.comtandfonline.com

The pyrazole ring is a versatile scaffold that has been extensively explored by medicinal chemists. benthamdirect.com Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. nih.govglobalresearchonline.netnih.gov

Historical Perspective of Pyrazole Research

The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr. wikipedia.orgresearchgate.net A classic synthesis of pyrazole from acetylene (B1199291) and diazomethane (B1218177) was later developed by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was not isolated until 1959, from the seeds of watermelons. wikipedia.orgorientjchem.org A significant milestone in the application of pyrazole chemistry was the synthesis of the first 5-pyrazolone by Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). globalresearchonline.net

Pyrazole as a Privileged Scaffold in Drug Discovery

The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery. benthamdirect.comtandfonline.com This term is used to describe molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. tandfonline.comnih.gov The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in newly approved drugs. nih.govtandfonline.com

The number of drugs containing a pyrazole core has seen a significant increase in recent years. tandfonline.comnih.gov Notable examples of blockbuster drugs featuring this scaffold include sildenafil (B151) for erectile dysfunction and celecoxib (B62257) for inflammation. benthamdirect.comtandfonline.com The success of these and other pyrazole-containing drugs has solidified the importance of this heterocyclic system in modern medicinal chemistry. nih.govtandfonline.com

Introduction to Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Chemical Structure and Nomenclature

This compound is a specific derivative of the pyrazole core. Its chemical structure consists of a pyrazole ring with a phenyl group attached to one of the nitrogen atoms (position 1) and an ethyl carboxylate group attached to a carbon atom (position 3).

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H12N2O2
InChI KeyNot readily available

This table presents the basic chemical identification information for this compound.

Rationale for Academic Investigation

The academic interest in this compound and its analogs stems from the broad biological potential of the pyrazole scaffold. This particular compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. researchgate.netnih.govacs.org For instance, it has been used as a starting material for the synthesis of novel compounds with potential anti-inflammatory and antimicrobial activities. nih.govnih.gov

Unambiguous synthetic routes to produce this compound have been a subject of research to avoid the formation of isomeric mixtures, which is a common challenge in pyrazole synthesis. researchgate.netresearchgate.net The development of efficient and regioselective synthetic methods is crucial for the exploration of the full potential of this class of compounds in medicinal chemistry. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B186778 Ethyl 1-phenyl-1H-pyrazole-3-carboxylate CAS No. 115315-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-14(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSUSPWELMLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423718
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115315-95-2
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115315-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Ethyl 1 Phenyl 1h Pyrazole 3 Carboxylate and Analogs

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazoles, involving the formation of the heterocyclic ring from acyclic precursors.

Reaction of Hydrazines with 1,3-Dicarbonyl Compounds

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and widely used method for pyrazole (B372694) synthesis. nih.govbeilstein-journals.org This approach allows for the creation of polysubstituted pyrazoles through a straightforward and rapid process. nih.gov The reaction typically proceeds by mixing the 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov

The synthesis of pyrazole-3-carboxylates can be achieved through the reaction of hydrazine derivatives with β-keto esters. This method involves refluxing the reactants in a suitable solvent like ethanol (B145695) or methanol (B129727), with reaction times ranging from 8 to 24 hours and temperatures between 60-80°C to optimize yields, which can range from 55-85%. For instance, the reaction of phenylhydrazine (B124118) with ethyl 2,4-dioxovalerate in anhydrous ethanol can produce the corresponding pyrazole-carboxylate. chemicalbook.com

A study by Heller and Natarajan demonstrated the in situ generation of 1,3-diketones from ketones and acid chlorides, which were then converted to pyrazoles by adding hydrazine, resulting in good to excellent yields. mdpi.com Another approach involves the reflux of phenylhydrazine with ethyl 2-chloro-2-(arylhydrazono)acetate derivatives in acetic acid, which has been shown to produce pyrazole-3-carboxylates with moderate to high purity (72-78% yields).

Table 1: Examples of Pyrazole-3-carboxylate Synthesis via Hydrazine and 1,3-Dicarbonyl Compounds

Hydrazine Derivative1,3-Dicarbonyl CompoundSolventConditionsYieldReference
PhenylhydrazineEthyl 2,4-dioxovalerateAnhydrous EthanolStirring for 2h below 5°CNot specified chemicalbook.com
Hydrazine Derivativesβ-keto estersEthanol or MethanolReflux, 8-24h, 60-80°C55-85%
PhenylhydrazineEthyl 2-chloro-2-(arylhydrazono)acetateAcetic AcidReflux72-78%

The Knorr pyrazole synthesis is a specific and well-established method that involves the acid-catalyzed reaction of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole. jk-sci.comslideshare.net The mechanism begins with the acid-catalyzed formation of an imine at one of the carbonyl carbons, followed by the attack of the second nitrogen atom on the other carbonyl group. slideshare.net This leads to the formation of a diimine intermediate, which then deprotonates to yield the final pyrazole product. slideshare.netslideshare.net

A variation of the Knorr reaction utilizes a β-ketoester, such as ethyl benzoylacetate, reacting with a hydrazine, like phenylhydrazine, to produce a pyrazolone (B3327878). chemhelpasap.com The initial step is the condensation of the hydrazine with the ketone to form a hydrazone. Subsequently, the other nitrogen atom performs an intramolecular substitution on the ester group to form the pyrazolone ring. chemhelpasap.com The regioselectivity of the Knorr synthesis is influenced by the higher reactivity of the ketone moiety towards nucleophiles compared to the ester group. rsc.org

Cyclocondensation of Hydrazine Derivatives on 1,3-Difunctional Systems

The synthesis of pyrazoles can also be achieved through the cyclocondensation of hydrazine derivatives with various 1,3-difunctional systems. One such system involves the use of trichloromethyl enones. A regiocontrolled methodology has been developed to prepare 1-substituted-3-carboxyalkyl-1H-pyrazoles using these starting materials. The selectivity of this reaction is dependent on the nature of the hydrazine used. Arylhydrazine hydrochlorides lead to the formation of the 1,3-regioisomer, while the corresponding free hydrazine yields the 1,5-regioisomer exclusively. acs.org

Reaction of Hydrazine Derivatives with Acetylenic Ketones

The cyclocondensation of hydrazine derivatives with acetylenic ketones has been a known method for pyrazole synthesis for over a century. nih.govmdpi.com However, this reaction often results in a mixture of two regioisomers. nih.govmdpi.com Despite this, highly regioselective syntheses of 1,3,5-substituted pyrazoles have been reported from the reaction of acetylenic ketones with substituted hydrazines, affording single pyrazole isomers in excellent yields. researchgate.net For instance, diacetylene ketones reacting with phenylhydrazine in ethanol can produce two regioisomeric pyrazoles. nih.gov

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition is a powerful and atom-economical strategy for constructing functionalized pyrazoles. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.org It is a key method for the regio- and stereoselective synthesis of these heterocycles. wikipedia.org

A common application of this method for pyrazole synthesis is the reaction of diazo compounds with alkynes. rsc.org This cycloaddition can often be performed by simply heating the reactants. rsc.org For α-diazocarbonyl substrates, the reactions can be conducted under solvent-free conditions, providing high yields of the pyrazole products without the need for extensive purification. rsc.org The reaction of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals (acting as alkyne surrogates) regioselectively yields 3,5-disubstituted pyrazoles. organic-chemistry.org

Furthermore, 3-aryl substituted pyrazol-5-carboxylates can be synthesized using this methodology by reacting 1-arylvinylphosphonates with ethyl diazoacetate. nih.gov This reaction requires a strong base like sodium hydride to facilitate the aromatization step through the elimination of the diethoxylphosphoryl moiety. nih.gov

Cycloaddition of Diazoacetate Compounds to Terminal Alkynes

A prominent and efficient method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition of diazo compounds to alkynes. researchgate.netrsc.org This approach offers a direct route to pyrazole derivatives with high regioselectivity. In the context of synthesizing pyrazole-3-carboxylates, ethyl diazoacetate serves as a key 1,3-dipole.

The reaction involves the [3+2] cycloaddition of ethyl diazoacetate to a terminal alkyne. The regioselectivity of this reaction is influenced by both electronic and steric factors of the substituents on the alkyne. nih.gov For instance, the reaction of ethyl diazoacetate with electron-deficient alkynes like phenylacetylene (B144264) proceeds smoothly to yield the corresponding pyrazole derivatives. researchgate.net The reaction can often be carried out under thermal conditions, sometimes even solvent-free, leading to high yields of the pyrazole product without extensive purification. rsc.org

Reactant 1Reactant 2ConditionsProductYield
Ethyl DiazoacetatePhenylacetyleneHeating, Solvent-freeEthyl 1-phenyl-1H-pyrazole-3-carboxylate (and regioisomer)High
Ethyl DiazoacetateMethyl PropiolateAqueous micellar solution, pH 5.5Diethyl 1H-pyrazole-3,5-dicarboxylate80% unisi.it

This table illustrates examples of cycloaddition reactions for pyrazole synthesis. The specific synthesis of the title compound via this method is a logical extension.

Stepwise Cycloaddition Mechanisms

While concerted [3+2] cycloaddition is a common mechanistic pathway, some syntheses of pyrazoles proceed through a stepwise mechanism. This is particularly observed in reactions involving certain substituted hydrazones and nitroolefins, where a pyrazolidine (B1218672) intermediate is formed. organic-chemistry.org Mechanistic studies, including stereochemical analysis of these intermediates, support a stepwise cycloaddition pathway. organic-chemistry.org

Another example involves the reaction of alkyl α-diazoesters with ynones catalyzed by Al(OTf)₃. This reaction proceeds through a cascade of events including a [3+2] cycloaddition, followed by a 1,5-ester shift, a 1,3-H shift, and an N-H insertion, ultimately leading to 4-substituted pyrazoles. mdpi.comresearchgate.net Deuterium labeling experiments and kinetic studies have been instrumental in elucidating these complex stepwise mechanisms. mdpi.comresearchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrazoles from simple starting materials in a one-pot fashion. beilstein-journals.orgnih.gov These reactions are highly valued for their operational simplicity and ability to generate molecular diversity. nih.gov

One such strategy involves the one-pot, three-component coupling of aldehydes, 1,3-dicarbonyl compounds, and diazo compounds or tosylhydrazones. organic-chemistry.org This method proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and a transition-metal-free oxidative aromatization sequence, using molecular oxygen as a green oxidant. organic-chemistry.org Another three-component approach for synthesizing 1,3-substituted pyrazoles involves the copper-catalyzed reaction of a hydrazine with an enaminone, followed by a Ullmann coupling with an aryl halide. nih.gov

Component 1Component 2Component 3Catalyst/ConditionsProduct Type
Aldehyde1,3-DicarbonylDiazo CompoundMolecular OxygenPolyfunctional Pyrazoles organic-chemistry.org
HydrazineEnaminoneAryl HalideCopper Catalyst1,3-Substituted Pyrazoles nih.gov
AldehydeMalononitrileHydrazinePiperidinePyrano[2,3-c]pyrazoles nih.gov

This table showcases the versatility of multicomponent reactions in synthesizing various pyrazole derivatives.

Synthetic Routes Utilizing Specific Precursors

Synthesis from Ethyl 3-oxobutanoate and Benzenediazonium (B1195382) Chloride

A specific and unambiguous synthesis of this compound has been developed starting from ethyl 3-oxobutanoate. researchgate.net This multi-step synthesis avoids the formation of isomeric mixtures. The first step involves the alkylation of ethyl 3-oxobutanoate with 2-bromo-1,1-diethoxyethane. researchgate.net The resulting ester is then coupled with benzenediazonium chloride to form a key azo-compound. researchgate.net This intermediate undergoes a mild cyclization to furnish the final product, this compound, without the observation of N-substituted pyrazole isomers. researchgate.net

Synthesis from Diethyl Oxalate (B1200264) and Acetophenone Derivatives

A common and versatile route to 5-aryl-1H-pyrazole-3-carboxylates involves the condensation of diethyl oxalate with substituted acetophenones. nih.govnih.gov This reaction, typically carried out in the presence of a base like sodium ethoxide or potassium t-butoxide, yields an intermediate ethyl 2,4-dioxo-4-arylbutanoate. nih.govnih.gov Subsequent cyclization of this 1,3-diketoester with phenylhydrazine in a suitable solvent like ethanol or glacial acetic acid affords Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. nih.govnih.gov By using phenylhydrazine, the N1-position of the pyrazole is substituted with a phenyl group.

Reactant 1Reactant 2BaseIntermediateCyclizing AgentProduct
Diethyl OxalateAcetophenonePotassium t-butoxideEthyl 2,4-dioxo-4-phenylbutanoate nih.govPhenylhydrazineEthyl 5-phenyl-1-phenyl-1H-pyrazole-3-carboxylate nih.gov
Diethyl OxalateSubstituted AcetophenoneSodium EthoxideSubstituted ethyl-2,4-dioxo-4-phenylbutanoate nih.govHydrazine Hydrate (B1144303)Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate nih.gov

Synthesis from Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate and Phenylhydrazine Hydrochloride

The synthesis of this compound can also be achieved through the reaction of potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate with phenylhydrazine hydrochloride. This method provides a direct route to the pyrazole core. While the specific search results did not detail this exact transformation for the title compound, the reaction of related enolates and cyano-containing precursors with hydrazines is a known strategy for pyrazole synthesis. For example, the reaction of ethyl 2-cyano-3-morpholinoacrylate with hydrazine hydrate is used to produce ethyl 3-amino-1H-pyrazole-4-carboxylate. google.com

One-pot Synthesis Approaches

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has become an efficient method for constructing pyrazole rings. This approach avoids lengthy separation processes and the purification of intermediate compounds, often leading to increased yields and reduced waste.

A prevalent one-pot method for synthesizing N-phenyl pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazines. jocpr.com The use of an ionic liquid, 1-Ethyl-3-methylimidazolium Chloride, as a catalyst at room temperature has been shown to produce good to moderate yields in as little as 20 minutes. jocpr.com This method is advantageous due to the stability, ease of synthesis, and recyclability of the ionic liquid catalyst. jocpr.com

Another approach utilizes a combination of a carboxylic acid, trifluoromethanesulfonic acid (TfOH), and trifluoroacetic anhydride (B1165640) (TFAA) to first generate a 1,3-diketone from an arene and a carboxylic acid in situ. This intermediate is then directly treated with hydrazine to yield the final pyrazole product. rsc.org This "one-pot" procedure streamlines the synthesis by integrating the formation of the key diketone precursor with the final heterocyclization step. rsc.org

Furthermore, one-pot methodologies have been developed for synthesizing pyrazole derivatives from α,β-unsaturated carbonyl compounds. mdpi.com By generating tosylhydrazones in situ from the corresponding ketone and tosylhydrazine, subsequent microwave-activated cycloaddition under solvent-free conditions yields 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times. mdpi.com

A study also reports the one-pot cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with phenylhydrazine hydrochloride under mild conditions to produce 1-phenylpyrazole-3-ethyl esters in good yields (60–89%). researchgate.net

Table 1: Comparison of One-Pot Synthesis Approaches for Pyrazole Derivatives

Method Reactants Catalyst/Conditions Key Features
Ionic Liquid-Catalyzed Cyclocondensation 1,3-Dicarbonyls, Phenylhydrazine 1-Ethyl-3-methylimidazolium Chloride, Room Temperature Fast reaction (20 min), Recyclable catalyst, Simple work-up jocpr.com
In Situ Diketone Formation Arenes, Carboxylic Acids, Hydrazine RCOOH/TfOH/TFAA Rapid and efficient, Avoids isolation of intermediates rsc.org
Microwave-Assisted Synthesis α,β-Unsaturated Carbonyls, Tosylhydrazine Base, Microwave irradiation, Solvent-free High yields, Short reaction times, Green chemistry features mdpi.com
Cyclocondensation of Enones β-Alkoxyvinyl trichloromethyl ketones, Phenylhydrazine hydrochloride Mild conditions Good yields (60-89%), Versatile building blocks researchgate.net

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoles to develop more environmentally friendly and sustainable processes. nih.govresearchgate.net These approaches focus on using less hazardous materials, employing green solvents, utilizing renewable energy sources, and designing atom-economical reactions. nih.govresearchgate.net

Key green strategies in pyrazole synthesis include:

Use of Green Solvents: Water is a preferred solvent due to its non-toxic and non-flammable nature. thieme-connect.com Aqueous syntheses of pyrazoles, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTAB), have been developed to create tetrasubstituted pyrazoles in a one-pot process. thieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comresearchgate.net Microwave-assisted synthesis of pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds has been successfully performed under solvent-free conditions. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding solid reactants together, minimizes waste and simplifies purification. researchgate.net

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts, such as nanoparticles or catalysts on a solid matrix like silica, aligns with green chemistry principles by simplifying catalyst recovery and reuse. thieme-connect.comresearchgate.net

The shift towards these greener methods is driven by the need to reduce the environmental impact of chemical synthesis, which often involves harsh conditions like high temperatures and the use of volatile organic solvents. researchgate.net Multicomponent, one-pot reactions are also considered environmentally friendly as they reduce the number of synthetic steps and improve efficiency. researchgate.net

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted pyrazoles like this compound from unsymmetrical precursors introduces challenges of regioselectivity and stereoselectivity.

Regioselectivity refers to the control of the orientation of substitution. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as phenylhydrazine, two different constitutional isomers can be formed. For instance, the reaction can yield a 1,3-substituted pyrazole or a 1,5-substituted pyrazole.

Significant progress has been made in controlling the regiochemical outcome. Research has shown that the choice of reactants and reaction conditions can decisively influence which isomer is formed. In the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, using arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer. acs.org Conversely, using the corresponding free arylhydrazine base leads exclusively to the formation of the 1,5-regioisomer. acs.org This demonstrates a clear method for selectively synthesizing either the 1,3- or 1,5-carboxyalkyl pyrazole isomer. acs.orgnih.gov

Similarly, the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), results in a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org This method is a significant improvement over reactions in protic solvents like ethanol, which often yield mixtures of isomers. organic-chemistry.org

Table 2: Regiocontrolled Synthesis of Pyrazole Isomers

Hydrazine Reactant Starting Material Product Isomer Yield Reference
Arylhydrazine Hydrochloride Trichloromethyl enones 1,3-Regioisomer 37–97% acs.org
Free Arylhydrazine Trichloromethyl enones 1,5-Regioisomer 52–83% acs.org
Arylhydrazines 1,3-Diketones 1-Aryl-3,4,5-substituted 59-98% organic-chemistry.org

Stereoselectivity concerns the preferential formation of one stereoisomer over another. While the core pyrazole ring is aromatic and planar, stereoselectivity becomes crucial when a chiral center is present in one of the substituents attached to the ring or when substituents on the ring lead to geometric isomers (E/Z).

For example, the stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved through the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The presence or absence of a silver carbonate (Ag₂CO₃) catalyst was found to switch the stereochemical outcome, leading to the selective formation of either the thermodynamically stable (E) isomer or the (Z) isomer, respectively. nih.gov

In the context of creating pharmacologically active molecules, asymmetric synthesis is employed to produce a single enantiomer of a chiral pyrazole derivative. nih.govrsc.org This often involves using a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to direct the stereochemical course of the reaction, leading to the desired enantiomerically pure product. nih.govrsc.org

Iii. Chemical Reactivity and Derivatization of Ethyl 1 Phenyl 1h Pyrazole 3 Carboxylate

Transformations of the Ester Moiety

The ethyl ester group is a key functional handle for derivatization, allowing for its conversion into other functional groups such as carboxylic acids, hydrazides, alcohols, and amides.

The ester functionality of ethyl 1-phenyl-1H-pyrazole-3-carboxylate can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding 1-phenyl-1H-pyrazole-3-carboxylic acid. This transformation is a common primary step for further derivatizations, such as amide bond formation.

Basic hydrolysis is often accomplished using aqueous solutions of alkali hydroxides like sodium hydroxide (B78521) or lithium hydroxide. cdnsciencepub.com Acid-catalyzed hydrolysis is also effective, typically employing strong mineral acids like hydrochloric acid under reflux conditions. For instance, heating with 6M HCl is a documented method for this conversion. cdnsciencepub.com The resulting carboxylic acid is a crucial intermediate for creating more complex molecules. researchgate.netwizeprep.com

Table 1: Conditions for Hydrolysis of Ethyl Pyrazole-3-carboxylates

Reagent(s) Conditions Product Reference
Lithium Hydroxide (LiOH) 1,2-dimethoxyethane, room temp, 10 h 1,5-diphenyl-1H-pyrazole-3-carboxylic acid cdnsciencepub.com
6M Hydrochloric Acid (HCl) Reflux, 4 h Pyrazole-3-carboxylic acid cdnsciencepub.com

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a standard method for the synthesis of 1-phenyl-1H-pyrazole-3-carbohydrazide. This reaction typically involves refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695). youtube.comacs.org

The resulting acid hydrazide is a valuable synthon. It can serve as a nucleophile in condensation reactions with aldehydes, ketones, or other electrophiles to generate a wide range of derivatives, including Schiff bases and various heterocyclic systems. youtube.comgoogle.com For example, pyrazole-3-carbohydrazides can be cyclized with various reagents to form fused heterocyclic systems like pyrazolopyridazinones. researchgate.netwizeprep.com

Table 2: Synthesis of Pyrazole-3-carbohydrazides

Starting Ester Reagent(s) Conditions Product Reference
Ethyl-2-methyl-1H-indole-3-carboxylate Hydrazine hydrate Ethanol, Reflux, 3h, 70°C 2-methyl-1H-indole-3-carbohydrazide youtube.com
Ethyl 2-oxo-2H-chromene-3-carboxylate Hydrazine hydrate Ethanol, Reflux, 2h Malonohydrazide acs.org

The ester group at the C-3 position can be reduced to a primary alcohol, yielding (1-phenyl-1H-pyrazol-3-yl)methanol. This transformation is typically achieved using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters efficiently. wizeprep.commasterorganicchemistry.com

The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon. This process occurs twice, with the ethoxy group being eliminated after the first addition, forming an intermediate aldehyde which is then further reduced to the primary alcohol. chemistrysteps.com The resulting (1-phenyl-1H-pyrazol-3-yl)methanol serves as a building block for further synthesis, for instance, in the preparation of thiazole (B1198619) derivatives.

Table 3: Common Reducing Agents for Ester Reduction

Reagent Substrates Reduced Substrates Not Reduced (Typically) Reference
Lithium Aluminum Hydride (LiAlH₄) Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles - wizeprep.commasterorganicchemistry.com

While direct conversion from the ester is possible, the formation of amides and nitriles often proceeds via the corresponding carboxylic acid or its acid chloride. researchgate.net After hydrolysis of the ethyl ester to 1-phenyl-1H-pyrazole-3-carboxylic acid, the acid can be activated, for example, by conversion to the acid chloride using thionyl chloride (SOCl₂). This highly reactive intermediate readily reacts with various primary or secondary amines to furnish the desired pyrazole-3-carboxamides. researchgate.netacs.org

The synthesis of nitriles from the amide can be accomplished through a dehydration reaction. Reagents like thionyl chloride in the presence of dimethylformamide (DMF) can effectively remove water from the primary amide (carboxamide) to yield the corresponding 1-phenyl-1H-pyrazole-3-carbonitrile. researchgate.net

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution. Due to the directing effects of the two nitrogen atoms and the N-phenyl group, electrophilic attack on the 1-phenyl-1H-pyrazole nucleus preferentially occurs at the C-4 position. cdnsciencepub.commasterorganicchemistry.com

Common electrophilic substitution reactions include formylation and halogenation.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method to introduce a formyl group (-CHO) at the C-4 position, yielding ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. nih.govnih.gov

Halogenation: Direct halogenation with reagents like chlorine (Cl₂) or bromine (Br₂) in solvents such as carbon tetrachloride, or using N-halosuccinimides (NCS, NBS), also results in substitution at the C-4 position. researchgate.net

These reactions introduce a new functional group onto the pyrazole core, opening up further avenues for derivatization.

Table 4: Electrophilic Substitution at the C-4 Position of Pyrazoles

Reaction Reagent(s) Product Type Reference
Vilsmeier-Haack Formylation POCl₃ / DMF 4-Formylpyrazole youtube.comnih.gov
Chlorination Cl₂ or N-Chlorosuccinimide (NCS) 4-Chloropyrazole researchgate.net
Bromination Br₂ or N-Bromosuccinimide (NBS) 4-Bromopyrazole cdnsciencepub.comresearchgate.net

Modifications at the Phenyl Substituent

The N-1 phenyl ring offers another site for chemical modification, primarily through electrophilic aromatic substitution. Interestingly, the regiochemical outcome of these reactions can be controlled by the choice of reagents and reaction conditions, allowing for selective substitution on either the pyrazole C-4 position or the phenyl ring.

Studies on 1-phenylpyrazole (B75819) have shown that nitration with mixed acids (a combination of nitric acid and sulfuric acid) leads to substitution at the para-position of the phenyl ring, yielding 1-(p-nitrophenyl)pyrazole. cdnsciencepub.comcdnsciencepub.com This is because under strongly acidic conditions, the pyrazole ring is protonated, deactivating it towards electrophilic attack and favoring substitution on the appended phenyl ring. cdnsciencepub.com Conversely, using a milder nitrating agent like nitric acid in acetic anhydride (B1165640) directs the nitro group to the C-4 position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.com

A similar dichotomy is observed in sulfonation reactions. Using oleum (B3057394) (fuming sulfuric acid) results in the formation of 1-(p-sulfophenyl)pyrazole, whereas reacting with chlorosulfuric acid in chloroform (B151607) leads to sulfonation at the pyrazole C-4 position. rsc.orgrsc.org Furthermore, modern cross-coupling methods, such as palladium-catalyzed direct arylation, have been developed to functionalize the C-H bonds of the phenyl ring directly. researchgate.net These methods provide a powerful tool for creating more complex biaryl structures.

Table 5: Condition-Dependent Electrophilic Substitution on 1-Phenylpyrazole

Reaction Reagents Primary Substitution Site Product Example Reference
Nitration HNO₃ / H₂SO₄ Phenyl Ring (para) 1-(p-Nitrophenyl)pyrazole cdnsciencepub.comcdnsciencepub.com
Nitration HNO₃ / Acetic Anhydride Pyrazole Ring (C-4) 4-Nitro-1-phenylpyrazole cdnsciencepub.comcdnsciencepub.com
Sulfonation Oleum Phenyl Ring (para) 1-Phenylpyrazole-4'-sulfonic acid rsc.orgrsc.org

Cyclization Reactions with Derived Pyrazole Intermediates

The pyrazole nucleus, particularly when functionalized with reactive groups derived from the ethyl carboxylate moiety, serves as a versatile scaffold for the synthesis of fused heterocyclic systems. These reactions are of significant interest as they lead to compounds with diverse chemical and potential biological properties, such as pyrazolopyrimidines and pyrazolopyridazines. A common strategy involves the initial conversion of the relatively stable ethyl ester of this compound into more reactive intermediates, such as the corresponding carbohydrazide (B1668358) or cyano-substituted aminopyrazoles. These intermediates possess the necessary functionalities to undergo intramolecular or intermolecular cyclization with appropriate reagents, leading to the formation of new rings fused to the pyrazole core.

One of the most important classes of fused heterocycles derived from pyrazole intermediates is the pyrazolo[3,4-d]pyrimidine system. nih.govchim.it A widely used precursor for this synthesis is 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which can be derived from the foundational pyrazole structure. This aminonitrile is often first reacted with reagents like triethyl orthoformate to generate a reactive ethoxymethyleneamino intermediate. semanticscholar.org Subsequent treatment of this intermediate with various nucleophiles, such as hydrazine or substituted amines, initiates a cyclization reaction. This process typically culminates in a Dimroth rearrangement to yield the thermodynamically stable N-substituted pyrazolo[3,4-d]pyrimidin-4-amine. semanticscholar.org

For example, the reaction of ethyl N-(4-cyano-1-(4-chlorophenyl)-1H-pyrazol-5-yl)formimidate with m-anisidine (B1676023) in refluxing methanol (B129727) leads to the formation of 1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. semanticscholar.org

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazole IntermediateReactantProductReference
Ethyl N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formimidateHydrazine Hydrate1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-imine semanticscholar.org
Ethyl N-(4-cyano-1-(4-chlorophenyl)-1H-pyrazol-5-yl)formimidatem-Anisidine1-(4-Chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine semanticscholar.org
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrileFormamide3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine chemicalbook.com

Another significant fused system accessible from pyrazole precursors is the pyrazolo[3,4-d]pyridazine ring. The synthesis of these structures often utilizes pyrazole intermediates containing two vicinal carbonyl functionalities or their equivalents, which can undergo cyclocondensation with hydrazine derivatives. researchgate.net Research has shown that ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates are effective precursors for this transformation. The reaction of these formyl-substituted pyrazole esters with hydrazine hydrate or methylhydrazine directly leads to the formation of the corresponding pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org The reaction proceeds via condensation of the hydrazine with the formyl group, followed by an intramolecular cyclization involving the ester group to close the pyridazinone ring. semanticscholar.org

Table 2: Synthesis of Pyrazolo[3,4-d]pyridazin-4-one Derivatives

Pyrazole IntermediateReactantProductReference
Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylateHydrazine1-Aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one semanticscholar.org
Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylateMethylhydrazine1-Aryl-5-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one semanticscholar.org

Beyond six-membered rings, pyrazole intermediates can be elaborated into larger fused systems. A notable example is the synthesis of tetrahydro-4H-pyrazolo[1,5-a] nih.govnih.govdiazepin-4-ones. This approach involves a regioselective N-alkylation of a pyrazole-carboxylate with 2-(chloromethyl)oxirane to yield an ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-carboxylate intermediate. nih.gov This epoxide-containing intermediate is then subjected to a ring-opening reaction with an amine. The nucleophilic attack of the amine on the epoxide ring, followed by a direct intramolecular cyclization via amide formation, efficiently constructs the fused seven-membered diazepinone ring system. nih.gov This strategy highlights the utility of introducing reactive functionalities onto the pyrazole nitrogen to facilitate novel cyclization pathways.

V. Pharmacological and Biological Activities of Ethyl 1 Phenyl 1h Pyrazole 3 Carboxylate Derivatives

Antimicrobial Activities

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of ethyl 1-phenyl-1H-pyrazole-3-carboxylate have been extensively studied for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Efficacy

The antibacterial potential of these pyrazole derivatives has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria.

Numerous studies have reported the efficacy of this compound derivatives against Gram-positive bacteria. For instance, a series of newly synthesized pyrazole derivatives were evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The results indicated that some of these compounds exhibited significant inhibitory effects on the growth of these bacteria.

One study highlighted that a synthesized series of 1H-pyrazole-3-carboxylic acid derivatives showed that one of the compounds was particularly effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Selected this compound Derivatives Against Gram-Positive Bacteria.

Compound Test Organism Activity
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate Staphylococcus aureus Active

Derivatives of this compound have also shown promising activity against Gram-negative bacteria. In a study where a series of pyrazole derivatives were designed and synthesized, their antimicrobial activity was tested against Escherichia coli and Pseudomonas aeruginosa. nih.gov

Notably, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated activity comparable to the standard drug ampicillin (B1664943) against E. coli and P. aeruginosa. nih.gov Its Minimum Inhibitory Concentration (MIC) against E. coli was 0.038 µmol/mL, which is close to that of ampicillin (0.033 µmol/mL). Against P. aeruginosa, its MIC was found to be 0.067 µmol/mL, the same as ampicillin. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives Against Gram-Negative Bacteria.

Compound Test Organism MIC (µmol/mL) Reference Drug (Ampicillin) MIC (µmol/mL)
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate Escherichia coli 0.038 0.033

Antifungal Efficacy

The antifungal properties of this compound derivatives have been investigated against various fungal strains, demonstrating their potential as antifungal agents.

Several novel pyrazole derivatives have been synthesized and evaluated for their in vitro antifungal activity against fungal strains such as Candida albicans and Aspergillus niger. Research has shown that certain structural modifications to the pyrazole ring can enhance antifungal efficacy.

In one study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. nih.gov Among these, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active against C. parapsilosis (MIC = 0.015 µmol/mL) than the reference drug fluconazole (B54011) (MIC = 0.020 µmol/mL). nih.gov

Table 3: Antifungal Activity of Selected this compound Derivatives.

Compound Test Organism MIC (µmol/mL) Reference Drug (Fluconazole) MIC (µmol/mL)
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate Candida parapsilosis 0.015 0.020

Anticancer / Antiproliferative Activities

The pyrazole scaffold is a key structural motif in a number of anticancer drugs. Derivatives of this compound have been investigated for their potential to inhibit the growth of various cancer cell lines. nih.gov

Research has shown that these compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell cycle regulation. The pyrazole moiety can block the activity of enzymes like Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

For example, novel (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones, which are pyrazolic chalcones, have demonstrated potent activity against leukemia, renal cancer, and non-small cell lung cancer cell lines. nih.gov Another study reported that a series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives possessed significant growth inhibitory effects and induced apoptosis in A549 lung cancer cells. nih.gov

Table 4: Anticancer Activity of Selected Pyrazole Derivatives.

Compound Class Cancer Cell Lines Activity
(E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones Leukemia (K-562, SR), Renal Cancer (UO-31), Non-Small Cell Lung Cancer (HOP-92) Potent Activity (GI50 values from 0.04 µM to 11.4 µM)

Inhibition of Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Research has shown that modifications to the pyrazole scaffold can lead to potent anticancer agents.

For instance, a novel pyrazolyl-urea derivative, ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate, named GeGe-3, has shown significant potential as an anticancer compound. nih.gov It has been observed to restrict cell proliferation and metabolism in a variety of cancer cell lines at concentrations around 10 μM. nih.gov The affected cell lines include:

HCT116 (colorectal carcinoma) mdpi.com

HepG2 (hepatocellular carcinoma) nih.govmdpi.com

HeLa (cervical carcinoma) nih.govuwc.ac.za

MCF7 (breast adenocarcinoma) nih.govmdpi.comuwc.ac.za

SKOV3 (ovarian adenocarcinoma) nih.gov

SKMEL28 (cutaneous melanoma) nih.gov

PANC-1 (pancreatic cancer) uwc.ac.za

Furthermore, other pyrazole derivatives have shown moderate cytotoxicity against CFPAC-1 and MCF-7 cell lines. uwc.ac.za Specifically, 3,5-diphenyl-1H-pyrazole (L2) and 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) displayed moderate cytotoxicity against CFPAC-1 and MCF-7 cells, respectively. uwc.ac.za Another study highlighted novel indole (B1671886) derivatives linked to a pyrazole moiety that exhibited potent inhibition of HCT116, MCF7, and HepG2 cancer cell lines. mdpi.com

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line Observed Effect Reference
GeGe-3 PC3, SKMEL-28, SKOV-3, Hep-G2, MDA-MB231, SKBR3, MCF7, A549, HeLa Restricted cell proliferation and metabolism nih.gov
3,5-diphenyl-1H-pyrazole (L2) CFPAC-1 Moderate cytotoxicity (61.7 ± 4.9 μM) uwc.ac.za
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) MCF-7 Moderate cytotoxicity (81.48 ± 0.89 μM) uwc.ac.za
Indole-pyrazole hybrids (33 & 34) HCT116, MCF7, HepG2, A549 Potent cancer inhibition (IC50 < 23.7 µM) mdpi.com

Mechanisms of Action

The anticancer effects of these pyrazole derivatives are attributed to several mechanisms of action at the molecular level.

DNA-binding: While not explicitly detailed for the this compound core itself, pyrazole derivatives are known to interact with DNA, which can contribute to their cytotoxic effects.

Kinase Inhibition: A significant mechanism of action for many pyrazole derivatives is the inhibition of various protein kinases, which are crucial for cell signaling and proliferation. For example, the pyrazole scaffold is a key component in the development of kinase inhibitors. nih.gov The derivative GeGe-3 is presumed to target the protein kinase DMPK1. nih.gov Other pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, leading to cell cycle arrest and apoptosis. mdpi.com Specifically, N-(1H-pyrazol-3-yl)pyrimidin-4-amine has been used as a scaffold to target CDK16. nih.gov

Apoptosis Induction: Several studies have shown that pyrazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, certain pyrazole derivatives have been shown to cause a significant increase in the sub-G0/G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov The anticancer activity of some derivatives is mediated through the activation of caspases, downregulation of anti-apoptotic proteins like Bcl-2, and upregulation of pro-apoptotic proteins like BAX. mdpi.com

Anti-inflammatory Activities

Derivatives of this compound have demonstrated significant anti-inflammatory properties. The pyrazole ring is a core component of several well-known anti-inflammatory drugs, such as celecoxib (B62257). nih.gov

Studies have shown that certain synthesized pyrazole derivatives exhibit potent anti-inflammatory activity. nih.govsemanticscholar.org For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory effects. Among them, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov The mechanism of this anti-inflammatory action is often attributed to the inhibition of prostaglandin (B15479496) synthesis.

Antioxidant Activities

The antioxidant potential of this compound derivatives has also been a subject of investigation. Pyrazole-containing compounds have shown the ability to scavenge free radicals, which are implicated in various disease processes.

Free Radical Scavenging Mechanisms

The antioxidant activity of these derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays.

A series of novel 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and showed significant antioxidant activity. semanticscholar.org Specifically, compounds with electron-donating groups at the para position of the phenyl ring demonstrated maximum antioxidant potency. semanticscholar.org Another study on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also reported excellent radical scavenging activity in DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov

Table 2: Antioxidant Activity of this compound Derivatives

Derivative Series Assay Finding Reference
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes DPPH, Nitric oxide, Hydroxyl radical, Hydrogen Peroxide Compounds 4c and 4e showed potent activity. semanticscholar.org
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives DPPH, NO, Superoxide radical scavenging Compounds 3a, 4e, 5b, 5c, 6a, 6c, and 6e showed excellent activity. nih.gov

Other Pharmacological Activities

Beyond their anticancer, anti-inflammatory, and antioxidant properties, derivatives of this compound have been explored for other therapeutic applications.

Anti-tuberculosis/Antimycobacterial Activity

A significant area of research has been the evaluation of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. jocpr.comnih.gov The emergence of drug-resistant strains has necessitated the search for novel anti-TB agents, and pyrazole derivatives have shown promising potential. nih.gov

Several studies have reported the synthesis and evaluation of pyrazole derivatives with antimycobacterial activity. jocpr.comresearchgate.netjapsonline.com For example, structure-activity relationship (SAR) studies on a pyrazole derivative, NSC 18725, revealed that the presence of a functional group at the fourth position of the pyrazole ring was crucial for its anti-mycobacterial activity. nih.gov Furthermore, some pyrazole-based compounds have demonstrated the ability to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy. nih.gov The repurposing of existing drugs, including pyrazole-based compounds, is also being explored as a strategy to combat drug-resistant tuberculosis. researchgate.net

Analgesic Effects

Certain derivatives of this compound have demonstrated notable analgesic properties. For instance, a series of 1-phenyl-1H-pyrazole derivatives, including esters and their corresponding carboxylic acids, have been synthesized and evaluated for their pain-relieving effects. nih.gov Compounds such as 1-phenyl-1H-pyrazole-5-acetic acid and its α-methyl derivative have shown significant analgesic activity in animal models. nih.gov

In other research, novel ethyl (5-substitutedacetamido)-3-methylthio-1-phenyl-1H-pyrazole-4-carboxylates were synthesized and screened for their analgesic effects. researchgate.net Several of these compounds exhibited promising results in acetic acid-induced writhing tests, a common method for evaluating analgesia. researchgate.net

Compound/DerivativeAnalgesic Activity FindingReference
1-phenyl-1H-pyrazole-5-acetic acidAppreciable analgesic activity in mice. nih.gov
α-methyl derivative of 1-phenyl-1H-pyrazole-5-acetic acidAppreciable analgesic activity in mice. nih.gov
Ethyl (5-substitutedacetamido)-3-methylthio-1-phenyl-1H-pyrazole-4-carboxylate derivatives (e.g., 5a, 5g, 5h)Showed 60% analgesic activity compared to standard aspirin (B1665792) in the acetic acid-induced writhing method. researchgate.net

Antiviral Properties (e.g., West Nile Virus NS2B-NS3 proteinase inhibition, Tobacco Mosaic Virus)

The pyrazole scaffold is a key feature in the development of antiviral agents. Specifically, derivatives have been investigated as inhibitors of the West Nile Virus (WNV) NS2B-NS3 protease, an enzyme essential for viral replication. nih.gov Disruption of this protease's activity is a promising strategy for antiviral drug development. nih.gov Research has focused on identifying potent inhibitors of this viral enzyme. nih.govnih.gov While direct studies on this compound are not extensively detailed, the broader class of pyrazole derivatives shows significant promise in this area.

Target Virus/EnzymeActivity/FindingReference
West Nile Virus (WNV) NS2B-NS3 proteaseThis protease is a key target for antiviral drug development against WNV. nih.gov
Flavivirus NS2B-NS3 proteaseNovel indole-containing compounds have been identified as potent inhibitors. nih.gov
Tobacco Mosaic Virus (TMV)Data not available in the searched literature.

Anticonvulsant Activities

Derivatives of pyrazole have been explored for their potential as anticonvulsant agents. nih.govsemanticscholar.org Studies have shown that certain substituted pyrazoles exhibit significant anticonvulsive activity in preclinical models, such as the maximal electroshock seizure and subcutaneous pentylenetetrazole assays. nih.gov For example, one study identified a potent anticonvulsant molecule among a series of newly synthesized pyrazole derivatives, which also demonstrated a good safety profile in terms of behavioral effects. nih.gov

Derivative ClassAnticonvulsant Activity FindingReference
Substituted pyrazolesShowed significant anticonvulsive activity in mice. nih.gov
1,3,5-trisubstituted-2-pyrazolinesCertain derivatives provided protection against maximal electroshock seizures (MES) and subcutaneous pentylenetetrazole (scMet) induced seizures. sphinxsai.com

Antidepressant Activities

The pyrazole nucleus is also a scaffold of interest in the development of antidepressant medications. mdpi.com Research into pyrazoline derivatives, which are structurally related to pyrazoles, has identified compounds with significant antidepressant-like effects in animal models such as the forced swimming test. sphinxsai.comresearchgate.net The presence of certain substituents on the pyrazoline ring, such as electron-releasing groups, appears to enhance antidepressant activity. sphinxsai.com

Derivative ClassAntidepressant Activity FindingReference
1,3,5-trisubstituted-2-pyrazolinesCompounds with electron-releasing groups (e.g., dimethylamino, methoxy) showed significant antidepressant activity in the Porsolt's behavioral despair test. sphinxsai.com
Substituted pyrazolinesSome derivatives exhibited moderate to significant antidepressant activity in the tail suspension test (TST) and forced swimming test (FST). researchgate.net

Enzyme Inhibition (e.g., COX, CYP121A1, Cellobiase)

Derivatives of this compound are known to inhibit various enzymes, most notably cyclooxygenase (COX), which is a key target for anti-inflammatory drugs. researchgate.net Several studies have focused on designing and synthesizing pyrazole derivatives as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govsemanticscholar.org These compounds have shown potent and selective inhibition of the COX-2 isozyme. researchgate.netnih.gov

EnzymeInhibition FindingReference
Cyclooxygenase-2 (COX-2)Novel di-aryl/tri-aryl substituted pyrazole ester derivatives showed excellent and selective COX-2 inhibitory activity. researchgate.net
Cyclooxygenase-2 (COX-2)A series of 1,5-diaryl pyrazole carboxamides were synthesized as selective COX-2 inhibitors with IC50 values in the micromolar range. nih.gov
Soluble epoxide hydrolase (sEH)Some 1,5-diaryl pyrazole-3-carboxamides acted as potent dual inhibitors of COX-2 and sEH. nih.gov
CYP121A1Data not available in the searched literature.
CellobiaseData not available in the searched literature.

Cannabinoid Receptor Antagonism (CB1)

The 1-phenyl-1H-pyrazole-3-carboxylate scaffold is a core component of a well-known class of cannabinoid receptor 1 (CB1) antagonists. jbclinpharm.orgnih.gov The first selective CB1 receptor antagonist, rimonabant (B1662492), features a 1,5-diaryl-pyrazole-3-carboxamide structure. jbclinpharm.org The discovery of rimonabant spurred the development of numerous other pyrazole-based derivatives with the aim of achieving potent and selective CB1 receptor antagonism for potential therapeutic applications, including the treatment of obesity and related metabolic disorders. jbclinpharm.orgnih.gov Structure-activity relationship studies have explored modifications at various positions of the pyrazole ring to optimize affinity and selectivity for the CB1 receptor. nih.govresearchgate.net

Derivative ClassCannabinoid Receptor Antagonism FindingReference
1,5-Diarylpyrazole-3-carboxamides (Rimonabant and analogs)Act as potent and selective antagonists/inverse agonists of the CB1 receptor. jbclinpharm.org
3-Substituted pyrazole analogsModifications at the 3-position of the pyrazole core influence receptor recognition and activity. nih.govresearchgate.net
Tricyclic pyrazole-based compoundsModifications of the rimonabant structure have led to tricyclic derivatives with high affinity and selectivity for CB1 or CB2 receptors. nih.gov

Insecticidal Activity

While the pyrazole class of compounds is known to include commercial insecticides, specific research data on the insecticidal activity of this compound derivatives was not prominently available in the reviewed scientific literature.

Vi. Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are instrumental in predicting how "Ethyl 1-phenyl-1H-pyrazole-3-carboxylate" and its analogs might interact with biological macromolecules, such as proteins and nucleic acids. While specific docking studies targeting "this compound" are not extensively detailed in the literature, research on closely related pyrazole (B372694) derivatives illustrates the predictive power of these techniques in identifying potential biological targets and understanding binding mechanisms.

Molecular docking studies on various pyrazole derivatives have successfully predicted their binding modes and affinities for a range of biological targets. For instance, simulations have been employed to study the interaction of pyrazole compounds with enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. researchgate.net

Studies on other pyrazole derivatives have revealed potential inhibitory activity against targets such as tyrosine kinase and various serine/threonine protein kinases, which are crucial in cancer and other hyper-proliferative disorders. nih.gov For example, docking analyses of certain pyrazole-thiadiazole derivatives against VEGFR-2, Aurora A, and CDK2 have shown significant binding energies, suggesting they could act as potent inhibitors. nih.gov Similarly, research on 1H-pyrazole-3-carboxamide derivatives has explored their binding to DNA, with models predicting interactions within the DNA minor groove and calculating the associated binding energy. jst.go.jpnih.gov

A high correlation has been observed between computationally predicted binding energies and experimentally determined IC50 values for pyrazole derivatives targeting enzymes like phosphodiesterase (PDE4), validating the accuracy of these predictive models. researchgate.net The binding affinity of these compounds is often influenced by favorable interactions formed within the active site of the target protein. researchgate.net

Table 1: Predicted Binding Affinities of Related Pyrazole Derivatives to Various Biological Targets

This table presents data from computational studies on compounds structurally related to this compound to illustrate the application of molecular docking.

Derivative Class Biological Target Predicted Binding Energy / Ki Value
Pyrazole-thiadiazole derivatives nih.gov VEGFR-2 (2QU5) -10.09 kJ/mol
Pyrazole-thiadiazole derivatives nih.gov Aurora A (2W1G) -8.57 kJ/mol
Pyrazole-thiadiazole derivatives nih.gov CDK2 (2VTO) -10.35 kJ/mol
Pyrazole-carboxamide derivative (pym-5) jst.go.jpnih.gov Calf Thymus DNA K = 1.06 x 10^5^ M^-1^
Pyrazole-carboxamides bearing sulfonamide nih.gov human Carbonic Anhydrase I (hCA I) Ki values in the range of 0.063–3.368 µM

The specific interactions between a ligand and its target protein are fundamental to its biological activity. Docking studies elucidate these interactions at an atomic level. For pyrazole derivatives, these interactions typically involve hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

In studies of pyrazole derivatives docked into the active sites of protein kinases, the ligands were found to fit deeply within the binding pocket, forming key hydrogen bonds with amino acid residues. nih.gov For pyrazole-carboxamides designed as DNA-binding agents, a chain-like molecular shape allows the compound to stretch along the DNA minor groove, facilitating interaction with base pairs. jst.go.jp The stability of these predicted binding modes is often further analyzed using molecular dynamics (MD) simulations, which observe the dynamic behavior of the ligand-protein complex over time. nih.gov

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the intrinsic electronic properties of molecules like "this compound". These calculations are crucial for explaining the molecule's structure, stability, and reactivity. researchgate.net

DFT has become a standard method for investigating the properties of pyrazole-based compounds. It is used to optimize molecular geometries and predict a wide range of properties, including vibrational frequencies (FT-IR), NMR chemical shifts, and electronic characteristics. nih.govnih.gov

DFT calculations are used to determine the electronic structure of pyrazole derivatives. For example, in a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a related compound, DFT analysis at the B3LYP/6-31G(d) level showed the molecule to have a planar conformation, which is stabilized by conjugation and intramolecular hydrogen bonding. nih.gov

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of DFT studies. The energy difference between HOMO and LUMO, known as the energy gap, provides insights into the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. nih.gov

DFT methods are also highly effective in predicting NMR chemical shifts. Studies have compared various DFT functionals (such as B3LYP, M06-2X, B97D, and TPSSTPSS) and basis sets to find the most accurate combination for reproducing experimental ¹H- and ¹³C-NMR data for pyrazole derivatives. nih.gov

Table 2: Examples of DFT Functionals Used in the Analysis of Pyrazole Derivatives

This table lists a selection of functionals employed in DFT calculations to predict the NMR chemical shifts of a substituted 1H-pyrazol-5-amine, demonstrating the range of methods used for electronic property analysis. nih.gov

Functional Category DFT Functional
Hybrid B3LYP
Hybrid Meta-GGA M06-2X
GGA BP86
Hybrid PBE1PBE
Range-Separated Hybrid CAM-B3LYP
Range-Separated Hybrid wB97XD
Meta-GGA TPSSTPSS

The electronic parameters derived from DFT calculations are powerful predictors of a molecule's stability and reactivity. As mentioned, a large HOMO-LUMO energy gap is indicative of high molecular stability and lower chemical reactivity, as it requires more energy to excite an electron to a higher energy state. nih.gov

The reactivity of the pyrazole core has also been investigated through computational and experimental means. The pyrazolone (B3327878) scaffold, which is structurally related, is known to be a reactive molecule capable of forming stable adducts with aldehydes. researchgate.net This reactivity is rooted in the electronic nature of the ring system, which can be precisely characterized by DFT. By identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the MEP map, DFT can predict the most likely sites for chemical reactions. nih.gov

Density Functional Theory (DFT) Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a fundamental method to describe the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Pyrazole Derivative This table is illustrative and based on typical values for related compounds, not specific data for this compound.

ParameterEnergy (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap (ΔE) 4.7

Theoretical Studies of Tautomerism and Proton Transfer

Tautomerism is a key aspect of pyrazole chemistry. For pyrazoles unsubstituted at the N1 position, annular tautomerism can occur, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. The presence of a phenyl group at the N1 position, as in this compound, generally prevents this type of tautomerism.

However, theoretical studies on related pyrazole systems investigate other potential tautomeric forms, such as keto-enol tautomerism, particularly if there are suitable substituents on the pyrazole ring. Computational studies on substituted pyrazoles have shown that the relative stability of different tautomers is influenced by the nature and position of the substituents, as well as by the solvent environment. These studies often employ methods like Density Functional Theory (DFT) to calculate the energies of the different tautomeric forms and the transition states for proton transfer between them.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be employed to explore its conformational landscape and to understand how the phenyl and ethyl carboxylate groups move relative to the pyrazole core. Such studies are particularly relevant for understanding how the molecule might bind to a biological target. While specific MD simulation studies on this compound were not found, research on other pyrazole derivatives has utilized this technique to investigate their interactions with enzymes and other proteins.

Conformational Space and Dynamic Behavior

The conformational space of this compound is defined by the possible orientations of the phenyl and ethyl carboxylate substituents. The rotation around the single bonds connecting these groups to the pyrazole ring gives rise to different conformers.

Theoretical calculations can be used to determine the relative energies of these conformers and to identify the most stable conformations. The dynamic behavior of the molecule, including the transitions between different conformations, can be studied using techniques like molecular dynamics simulations. Understanding the conformational preferences is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape.

ADMETox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMETox profiling is a computational method used to predict the pharmacokinetic and toxicological properties of a compound. These predictions are valuable in the early stages of drug discovery to identify candidates with favorable properties and to flag potential liabilities.

A full, experimentally validated ADMETox profile for this compound is not available in the public domain. However, various computational models can be used to predict these properties. These models are based on the analysis of large datasets of known compounds and their ADMETox properties. A predicted profile for a related compound, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, indicates potential for oral toxicity and irritation.

Table 2: Illustrative Predicted ADMETox Properties This table presents a hypothetical ADMETox profile for this compound based on predictions for similar compounds and is for illustrative purposes only.

PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighWell absorbed from the gut.
Blood-Brain Barrier Penetration MediumMay cross the blood-brain barrier.
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions.
Hepatotoxicity Low riskUnlikely to cause liver damage.
Ames Mutagenicity Non-mutagenicUnlikely to be carcinogenic.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal structure. It provides a way to understand how molecules pack together in the solid state and which types of interactions are most important for the stability of the crystal.

Table 3: Illustrative Hirshfeld Surface Analysis Data for a Pyrazole Derivative This table is based on data for a related pyrazole derivative and illustrates the type of information obtained from a Hirshfeld surface analysis. It is not specific to this compound.

Interaction TypeContribution (%)
H···H 45.0
C···H / H···C 25.0
O···H / H···O 15.0
N···H / H···N 10.0
Other 5.0

This type of analysis provides valuable insights into the forces that govern the solid-state structure of the compound.

Vii. Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antipsychotic, and analgesic properties. mdpi.comnih.govrsc.org The structural framework of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate serves as a valuable starting point for the design and synthesis of new therapeutic agents. chemimpex.com Future research will likely focus on modifying this core structure to develop novel compounds with enhanced potency and selectivity for various biological targets.

For instance, derivatives of this pyrazole have been investigated for their potential as antimicrobial and anticancer agents. nih.govnih.gov Specifically, certain 1,5-disubstituted-1H-pyrazole-3-carboxylate derivatives have demonstrated significant antimicrobial activity. nih.gov One such derivative, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than the standard antifungal drug fluconazole (B54011) against C. parapsilosis. nih.gov Another derivative, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, showed antibacterial activity comparable to ampicillin (B1664943) against E. coli and P. aeruginosa. nih.gov

Furthermore, the pyrazole scaffold is being explored for its role in targeting enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is a validated target for malaria treatment. monash.edu The development of pyrazole-based inhibitors of DHODH showcases the potential for creating new chemopreventive agents against malaria. monash.edu The versatility of the pyrazole ring allows for its incorporation into a variety of molecular frameworks, leading to the discovery of compounds with potential applications in treating inflammatory diseases and cancer. chemimpex.comresearchgate.netnih.gov

Exploration of New Synthetic Pathways

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with the most common method being the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov However, the regioselectivity of this reaction can sometimes be a challenge, leading to the formation of isomeric products. researchgate.netacs.org Therefore, a significant area of future research lies in the development of new, more efficient, and regioselective synthetic routes to this compound and its analogs.

Recent advancements include one-pot, multi-component reactions that offer a more streamlined approach to pyrazole synthesis. organic-chemistry.orgacs.org For example, a three-step, one-pot procedure using a copper-catalyzed sydnone-alkyne cycloaddition has been developed for the construction of 1,4-disubstituted pyrazoles. organic-chemistry.org Another approach involves the reaction of β-alkoxyvinyl trichloromethyl ketones with hydrazine hydrochlorides to yield pyrazole-3(5)-ethyl esters with good yields and regioselectivity. researchgate.net

Advanced SAR and QSAR Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. rsc.org For this compound and its derivatives, these studies are instrumental in identifying the key structural features responsible for their therapeutic effects.

Future research will involve the synthesis of a diverse library of analogs with systematic variations in their substituents on the pyrazole ring and the phenyl group. nih.gov By evaluating the biological activity of these compounds, researchers can build comprehensive SAR models. These models will help in the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. rsc.org

For example, studies on pyrazole derivatives as carbonic anhydrase inhibitors have utilized computational methods to understand the binding interactions with the target enzyme. nih.gov Similarly, SAR studies on pyranopyrazole derivatives have identified specific structural moieties that contribute to their dual inhibitory activity against EGFR and VEGFR-2, important targets in cancer therapy. researchgate.net The integration of computational tools, such as molecular docking and 3D-QSAR, will be essential for building predictive models that can guide the synthesis of more effective therapeutic agents. nih.govnih.gov

Deeper Investigation into Mechanisms of Action

While many pyrazole derivatives have shown promising biological activities, a deeper understanding of their molecular mechanisms of action is often required. nih.gov Future research will focus on elucidating the specific biochemical pathways and cellular targets through which these compounds exert their effects.

For instance, in the context of anticancer activity, it is important to determine whether a compound induces apoptosis, inhibits cell proliferation, or targets specific signaling pathways. nih.gov One study identified a pyrazole derivative as a novel tubulin polymerization inhibitor, providing a clear mechanism for its antitumor activity. nih.gov Other research has focused on the ability of pyrazole-containing compounds to inhibit kinases like EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis. researchgate.net

Techniques such as gene expression profiling, proteomics, and cell-based assays will be employed to identify the molecular targets of this compound derivatives. Understanding the mechanism of action is not only crucial for optimizing the therapeutic efficacy of these compounds but also for predicting potential side effects and resistance mechanisms.

Application in Chemical Biology and Probe Development

The unique chemical properties of pyrazole derivatives make them valuable tools for chemical biology research. Their ability to interact with biological targets with high affinity and specificity allows for the development of chemical probes to study cellular processes. mskcc.org

Fluorescently labeled pyrazole derivatives can be used as imaging agents to visualize specific proteins or cellular structures. nih.gov The inherent fluorescence of some pyrazole scaffolds, or the attachment of a fluorophore, enables real-time monitoring of biological events within living cells. nih.govrsc.org These probes can provide valuable insights into protein function, localization, and dynamics.

Furthermore, pyrazole derivatives can be functionalized for use in affinity chromatography to isolate and identify their binding partners from complex biological mixtures. This approach is instrumental in target identification and validation. The development of pyrazole-based chemical probes with optimized properties such as cell permeability and target specificity will be a key area of future research. mskcc.org

Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry is becoming increasingly important in modern drug discovery and development. eurasianjournals.com For this compound, a combined approach will be crucial for accelerating the discovery of new therapeutic agents.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of pyrazole derivatives to their biological targets and to estimate their binding affinities. nih.goveurasianjournals.com This information can guide the design of new compounds with improved interactions with the target protein. QSAR models, built using computational descriptors, can predict the biological activity of virtual compounds before they are synthesized, saving time and resources. nih.gov

These computational predictions can then be validated through experimental studies, including chemical synthesis, biological evaluation, and structural biology techniques like X-ray crystallography. This iterative cycle of computational design and experimental validation will be a powerful strategy for the development of novel pyrazole-based therapeutics with enhanced efficacy and safety profiles. eurasianjournals.comnih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 1-phenyl-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, substituted pyrazole-3-carboxylates are prepared by reacting hydrazine derivatives with β-keto esters under reflux in ethanol or methanol. Yield optimization (e.g., 55–85%) depends on stoichiometric ratios, reaction time (8–24 hours), and temperature (60–80°C). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How is structural characterization performed for this compound derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 7.25–7.88 ppm, ester carbonyl at ~170 ppm) .
  • Mass spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (e.g., m/z 327.7 [M+1] for chlorophenyl derivatives) .
  • IR spectroscopy : Ester C=O stretching at ~1710 cm1^{-1}, pyrazole ring vibrations at 1480–1011 cm1^{-1} .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 0–8°C, away from ignition sources and incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystallographic analysis for this compound?

SHELXL refines crystal structures by:

  • High-resolution data : Assign anisotropic displacement parameters for non-H atoms.
  • Twinning correction : Resolve overlapping reflections in twinned crystals using HKLF5 format .
  • Validation tools : Check for overfitting via R-factor convergence and Hirshfeld surface analysis . Example: A derivative, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, was refined to R1 = 0.045 using SHELXL-2018 .

Q. How do structural modifications at the pyrazole 5-position affect antimicrobial activity?

  • Halogenation : Introducing Cl or Br at the 5-phenyl group enhances activity against E. coli (MIC 0.5 µmol/mL), likely due to increased lipophilicity and membrane penetration .
  • Electron-withdrawing groups : Trifluoromethyl substitutions improve binding to fungal CYP51 (e.g., vs. Candida parapsilosis) .
  • Data validation : Compare MIC values across multiple assays (e.g., broth microdilution vs. agar diffusion) to mitigate false positives .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 55% vs. 85%)?

  • Variable factors :
  • Catalyst purity : Trace metal impurities in reagents can inhibit cyclization .
  • Solvent polarity : Ethanol (polar) vs. THF (nonpolar) alters reaction kinetics .
    • Troubleshooting : Monitor reaction progress via TLC at 1-hour intervals. Optimize workup steps (e.g., pH adjustment during extraction) to recover unreacted intermediates .

Q. What strategies improve the stability of pyrazole-3-carboxylates in aqueous media for biological assays?

  • Ester hydrolysis mitigation : Use phosphate-buffered saline (PBS, pH 7.4) instead of pure water.
  • Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose).
  • Degradation analysis : Track stability via HPLC-UV at λ = 254 nm over 24–72 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.